N-methyl-5-(trifluoromethyl)pyrimidin-2-amine
Description
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a substituted pyrimidine derivative featuring a methyl group on the amine nitrogen (position 2) and a trifluoromethyl (CF₃) group at position 5 of the pyrimidine ring. The compound has been cataloged as a secondary amine by CymitQuimica, though it is currently discontinued . Its molecular formula is C₆H₇F₃N₃, with a calculated molecular weight of 207.1 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry. However, detailed pharmacological data for this specific compound remain sparse in the available literature.
Properties
CAS No. |
176214-13-4 |
|---|---|
Molecular Formula |
C6H6F3N3 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H6F3N3/c1-10-5-11-2-4(3-12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) |
InChI Key |
KODKDRILACIVMO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(trifluoromethyl)pyrimidin-2-amine typically involves the introduction of the trifluoromethyl group and the methylamino group onto a pyrimidine ring. One common method involves the reaction of 5-(trifluoromethyl)pyrimidin-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-5-(trifluoromethyl)pyrimidin-2-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methyl-5-(trifluoromethyl)pyrimidin-2-one, while reduction can produce various this compound derivatives.
Scientific Research Applications
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its cell permeability and resistance to metabolic degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N-methyl-5-(trifluoromethyl)pyrimidin-2-amine with pyrimidine and pyridine derivatives sharing functional group similarities. Key differences in substituents, ring systems, and biological relevance are highlighted.
Pyridine vs. Pyrimidine Core Modifications
- N-Methyl-5-(trifluoromethyl)pyridin-2-amine Core Structure: Pyridine ring (six-membered, one nitrogen atom). Substituents: Methyl group on the amine (position 2), CF₃ at position 3. Molecular Weight: 206.1 g/mol. This compound is available at 97% purity (Combi-Blocks) and may exhibit distinct electronic properties compared to pyrimidine analogs .
- This compound Core Structure: Pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). Substituents: Identical to the pyridine analog. Molecular Weight: 207.1 g/mol.
Substituent Variations on Pyrimidine Derivatives
N-Phenyl-5-(trifluoromethyl)pyrimidin-2-amine
- Substituents : Phenyl group on the amine (position 2), CF₃ at position 4.
- Molecular Weight : 269.2 g/mol.
- This compound is explored for therapeutic applications, though specific targets are undisclosed .
2-(Trifluoromethyl)pyrimidin-5-amine
- Substituents : CF₃ at position 2, unsubstituted amine at position 5.
- Molecular Weight : 163.1 g/mol.
- Comparison : The absence of a methyl group on the amine and repositioning of CF₃ reduces steric hindrance, possibly improving solubility. Applications in agrochemicals or small-molecule probes are plausible .
MPPA (N-methyl-5-(phenylethynyl)pyrimidin-2-amine)
- Substituents : Phenylethynyl group at position 5, methyl on the amine.
- Molecular Weight : 249.3 g/mol.
- Biological Relevance : Acts as a mGlu5 receptor potentiator , demonstrating the scaffold’s versatility in modulating neurotransmitter receptors. The phenylethynyl group introduces rigidity and extended conjugation, critical for target engagement .
Functional Group Additions and Boron-Containing Analogs
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine Substituents: Dioxaborolan group (boron-containing) on the phenyl ring, dual CF₃ groups. Molecular Weight: Not specified. Application: The boron moiety enables use in Suzuki-Miyaura cross-coupling reactions, highlighting utility in chemical synthesis. Dual CF₃ groups may enhance metabolic stability in drug candidates .
Nitro-Substituted Derivatives
- N2-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine Substituents: Nitro group at position 3, CF₃ at position 5, methyl on the amine. Such derivatives are intermediates in the synthesis of bioactive molecules .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Trifluoromethyl Group : Ubiquitous in analogs for enhancing metabolic stability and lipophilicity.
- Core Flexibility : Pyrimidine derivatives (e.g., MPPA) show promise in CNS drug discovery, while pyridine analogs may suit alternative targets.
Biological Activity
N-methyl-5-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a unique trifluoromethyl group, which enhances its lipophilicity and stability, making it a valuable candidate in pharmaceutical research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A pyrimidine ring
- A methyl group at the nitrogen atom
- A trifluoromethyl group at the fifth position
This structural configuration contributes to its enhanced biological activity, particularly in inhibiting cell growth and proliferation in various organisms.
Research indicates that this compound primarily acts as an inhibitor in several biological pathways. Notably, it has been shown to affect cellular respiration by targeting mitochondrial complex I, leading to inhibited growth in fungal cells. The trifluoromethyl group significantly contributes to the compound's potency and selectivity against specific biological targets.
Biological Activity Overview
The following table summarizes the biological activities and effects observed with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Inhibition of Cell Growth | Significant inhibition of fungal cell proliferation | |
| Targeting Mitochondrial Complex I | Disruption of cellular respiration pathways | |
| Binding Affinity Studies | Ongoing research into receptor interactions |
Case Studies and Research Findings
- Fungal Inhibition : A study focused on the compound's antifungal properties highlighted its effectiveness against various fungal strains. The mechanism involved inhibition of mitochondrial function, leading to reduced ATP production and cell death.
- Pharmacological Potential : Investigations into the binding affinity of this compound with specific enzymes and receptors have shown promising results. These studies are crucial for evaluating its therapeutic potential and safety profile.
- Comparative Analysis : The compound has been compared with structurally similar analogs to assess differences in biological activity. For instance, variations in substituents at the pyrimidine ring have been linked to changes in potency against specific targets .
Future Directions
Ongoing research aims to further elucidate the therapeutic applications of this compound. Key areas of interest include:
- Drug Development : Investigating its potential as a lead compound for developing new antifungal or anticancer agents.
- Mechanistic Studies : Understanding the precise molecular interactions involved in its biological activity to enhance selectivity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
